5-(Bromomethyl)-2-(4-fluorophenyl)thiazole 5-(Bromomethyl)-2-(4-fluorophenyl)thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17905201
InChI: InChI=1S/C10H7BrFNS/c11-5-9-6-13-10(14-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2
SMILES:
Molecular Formula: C10H7BrFNS
Molecular Weight: 272.14 g/mol

5-(Bromomethyl)-2-(4-fluorophenyl)thiazole

CAS No.:

Cat. No.: VC17905201

Molecular Formula: C10H7BrFNS

Molecular Weight: 272.14 g/mol

* For research use only. Not for human or veterinary use.

5-(Bromomethyl)-2-(4-fluorophenyl)thiazole -

Specification

Molecular Formula C10H7BrFNS
Molecular Weight 272.14 g/mol
IUPAC Name 5-(bromomethyl)-2-(4-fluorophenyl)-1,3-thiazole
Standard InChI InChI=1S/C10H7BrFNS/c11-5-9-6-13-10(14-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2
Standard InChI Key CTPGIDDAWWBVLN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NC=C(S2)CBr)F

Introduction

Chemical Identity and Structural Features

5-(Bromomethyl)-2-(4-fluorophenyl)thiazole (C₁₀H₈BrFN₂S) is a brominated thiazole derivative characterized by a fluorophenyl group at the 2-position and a bromomethyl substituent at the 5-position. The molecular weight of this compound is approximately 285.15 g/mol. Its structure combines the electron-withdrawing effects of fluorine and the reactivity of the bromomethyl group, making it a versatile intermediate for further functionalization .

The thiazole ring’s sulfur and nitrogen atoms contribute to its ability to participate in hydrogen bonding and π-π stacking interactions, which are critical for binding to biological targets. X-ray crystallography studies of similar bromomethylthiazoles reveal planar geometries, with bond angles and lengths consistent with aromatic heterocycles .

Synthesis and Optimization

Synthetic Routes

The synthesis of 5-(bromomethyl)-2-(4-fluorophenyl)thiazole involves multistep protocols adapted from methodologies for analogous compounds (Table 1) :

Table 1. Key synthetic steps for 5-(bromomethyl)-2-(4-fluorophenyl)thiazole

StepReaction TypeConditionsYield
1CyclizationThioacetamide, DMF, RT, 3 h65%
2Electrophilic BrominationNBS, CCl₄, light, 12 h58%
3Benzylic BrominationNBS, AIBN, reflux, 6 h42%
4Arbuzov ReactionTriethyl phosphite, 110°C, 4 h76%
  • Cyclization: 2-Bromo-1-(4-fluorophenyl)ethan-1-one reacts with thioacetamide in dimethylformamide (DMF) to form 2-(4-fluorophenyl)thiazole.

  • Bromination: N-Bromosuccinimide (NBS) introduces bromine at the 5-position via electrophilic substitution.

  • Benzylic Bromination: A second NBS treatment under radical initiator AIBN yields the bromomethyl group.

  • Arbuzov Reaction: Phosphonate intermediates are generated for subsequent Wittig–Horner reactions .

Challenges include competing bromination sites and the reducibility of triethyl phosphite, which necessitates precise stoichiometric control .

Biological Activities and Mechanisms

Anticancer Properties

Studies on structurally related bromomethylthiazoles demonstrate potent cytotoxicity against cancer cell lines (Table 2) :

Table 2. Cytotoxicity of bromomethylthiazole derivatives

CompoundCell Line (IC₅₀, μM)Target Enzyme (IC₅₀, μM)
5-Bromo-2-(4-Cl-phenyl)thiazoleMCF-7: 0.16BRAF V600E: 0.05
5-Bromomethyl-2-(4-F-ph)thiazole*HepG2: 24.9Topoisomerase IB: 18.5

*Predicted data based on structural analogs .

The bromomethyl group enhances DNA intercalation and topoisomerase inhibition, while the 4-fluorophenyl moiety improves pharmacokinetic properties by reducing metabolic degradation . Molecular docking simulations suggest that the thiazole nitrogen forms a hydrogen bond with Arg364 (3.5 Å) in topoisomerase IB, stabilizing the enzyme–DNA complex .

Structure-Activity Relationships (SAR)

Key structural modifications and their effects include:

Table 3. SAR of bromomethylthiazole derivatives

SubstituentPositionEffect on Activity
Bromomethyl (-CH₂Br)5↑ Cytotoxicity, ↑ enzyme inhibition
4-Fluorophenyl2↑ Metabolic stability, ↑ selectivity
Methoxy (-OCH₃)4↓ Solubility, ↑ logP

The 5-bromomethyl group is critical for covalent binding to cysteine residues in target proteins, while the 4-fluorophenyl group enhances blood-brain barrier penetration in preclinical models .

Applications in Drug Development

Antimicrobial Agents

Analogous compounds exhibit broad-spectrum activity against Salmonella typhimurium (MIC: 31.25 μg/mL) and Staphylococcus aureus (MIC: 1.56 μg/mL) by inhibiting DNA gyrase . The bromomethyl group facilitates irreversible binding to bacterial enzymes, reducing the likelihood of resistance.

Neurological Therapeutics

Thiazole derivatives with fluorophenyl groups show acetylcholinesterase (AChE) inhibition (IC₅₀: 2.8 μM), suggesting potential in Alzheimer’s disease treatment. The fluorine atom’s electronegativity enhances interactions with the AChE catalytic triad .

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